![molecular formula C20H21F3N4O5 B2809323 [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol CAS No. 860610-88-4](/img/structure/B2809323.png)
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol: is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl aniline derivative, followed by a series of substitution reactions to introduce the piperidinyl and methanol groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of nitro and trifluoromethyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2,6-Dinitro-4-(trifluoromethyl)aniline]: Shares the nitro and trifluoromethyl groups but lacks the piperidinyl and methanol groups.
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]ethanol: Similar structure with an ethanol group instead of methanol.
[2,6-Dinitro-4-(trifluoromethyl)phenyl]methanol: Lacks the piperidinyl group but contains the nitro, trifluoromethyl, and methanol groups.
Uniqueness
The uniqueness of [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-[2-[[2,6-dinitro-4-(trifluoromethyl)anilino]methyl]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O5/c21-20(22,23)15-9-17(26(29)30)19(18(10-15)27(31)32)24-11-14-3-1-2-4-16(14)25-7-5-13(12-28)6-8-25/h1-4,9-10,13,24,28H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZQLHOBXTOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
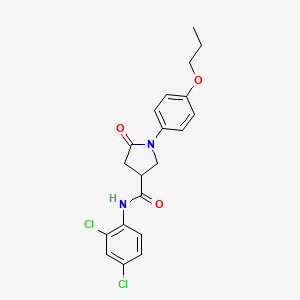

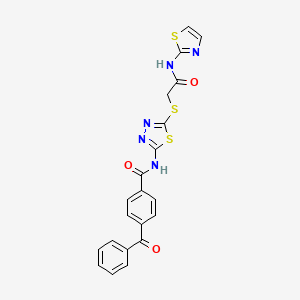
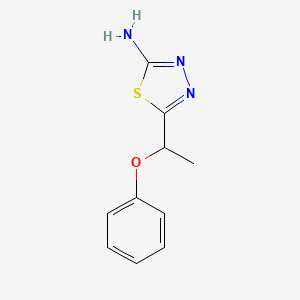
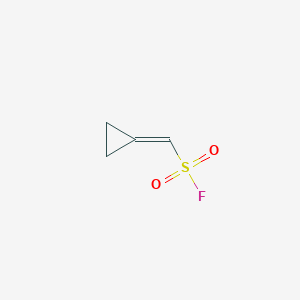
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2809254.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2809255.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)
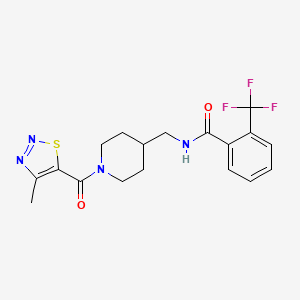
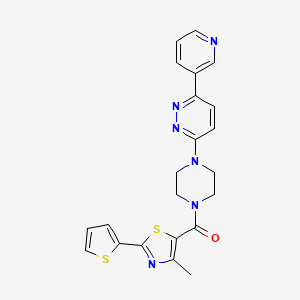
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)
